molecular formula C5H5N2NaO2 B2679780 Sodium;4-formyl-2-methylpyrazol-3-olate CAS No. 2490401-67-5

Sodium;4-formyl-2-methylpyrazol-3-olate

Cat. No. B2679780
CAS RN: 2490401-67-5
M. Wt: 148.097
InChI Key: JGIIIJPDQDYEGV-UHFFFAOYSA-M
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Description

Synthesis Analysis

Pyrazole derivatives, which include “Sodium;4-formyl-2-methylpyrazol-3-olate”, are synthesized using various methods. One method involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems . Another method involves the use of 4-formylpyrazoles to generate a large variety of organic compounds and heterocycles .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including “Sodium;4-formyl-2-methylpyrazol-3-olate”, involves a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The other three positions in the ring permit structural variants .


Chemical Reactions Analysis

Pyrazole derivatives are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They are involved in various chemical reactions to form different compounds .

Scientific Research Applications

Synthesis of Relevant Chemicals

Pyrazole-containing compounds like Sodium 4-formyl-1-methyl-1H-pyrazol-5-olate are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They are highly desirable for synthesizing structurally diverse pyrazole derivatives .

Biological Applications

Pyrazole derivatives are known for their diverse and valuable synthetical, biological, and photophysical properties . They can form more complex structures with various relevant examples .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified .

Photophysical Properties

Pyrazole derivatives have exceptional photophysical properties . These properties make them useful in various applications, including the development of new materials and technologies .

Industrial Applications

Pyrazole derivatives have high synthetical versatility that allows the obtention of industrially crucial chemicals . This makes them valuable in various industrial applications .

Synthesis of Polysubstituted 1H-1,2,3-Triazoles

Compounds similar to Sodium 4-formyl-1-methyl-1H-pyrazol-5-olate were successfully used in the one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles . They carried out a sequential Sonogashira cross-coupling, desilylation, and a copper(I)-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with high overall yields .

Future Directions

Pyrazole derivatives continue to be a focus of research due to their proven applicability and versatility as synthetic intermediates . Researchers are working on synthesizing structurally diverse pyrazole derivatives and finding new and improved applications .

properties

IUPAC Name

sodium;4-formyl-2-methylpyrazol-3-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2.Na/c1-7-5(9)4(3-8)2-6-7;/h2-3,9H,1H3;/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIIIJPDQDYEGV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium;4-formyl-2-methylpyrazol-3-olate

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